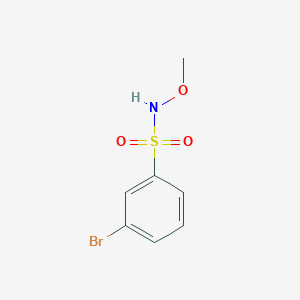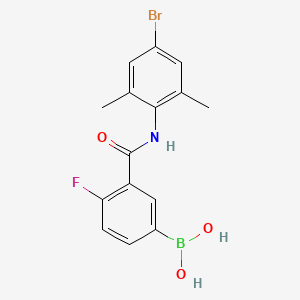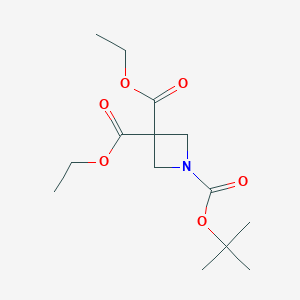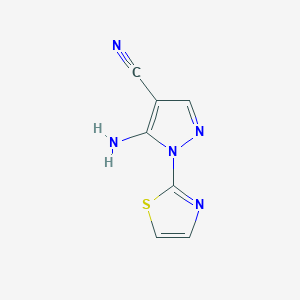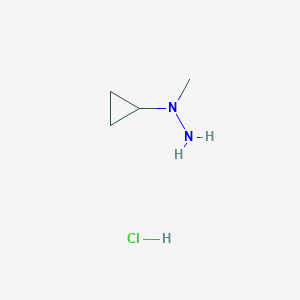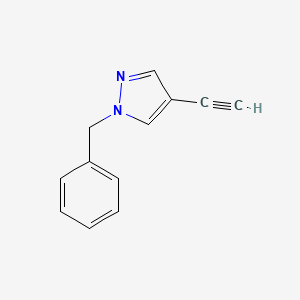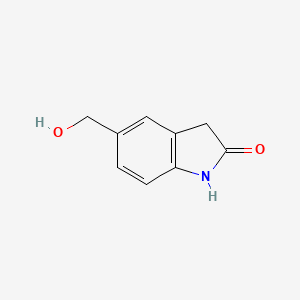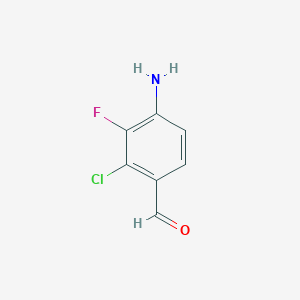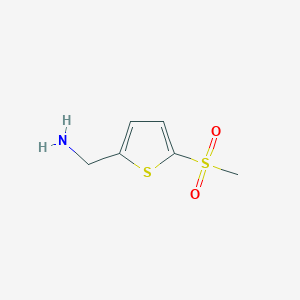
1-(2,4-Dichlorophényl)pyrrolidine-3-amine
Vue d'ensemble
Description
1-(2,4-Dichlorophenyl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C10H12Cl2N2 and its molecular weight is 231.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Découverte de médicaments
La pyrrolidine est un cycle à cinq chaînons largement utilisé par les chimistes médicinaux pour obtenir des composés destinés au traitement des maladies humaines . L'intérêt pour ce squelette saturé est renforcé par la possibilité d'explorer efficacement l'espace pharmacophore en raison de l'hybridation sp3, de la contribution à la stéréochimie de la molécule et de la couverture tridimensionnelle (3D) accrue due à la non-planéité du cycle .
Activité biologique
Les pyrrolidin-2-ones ont été utilisées dans la synthèse de divers alcaloïdes . Les dérivés de la 1,3-dihydro-2H-pyrrol-2-one (pyrrolone) présentent diverses activités biologiques telles que des activités anti-inflammatoires, analgésiques, antibactériennes, cardiotoxiques, antimycobactériennes, antidépressives, antivirales, antitumorales et autres .
Activité antimicrobienne
Le système aqueux Lutrol® F127 comprenant de la N-méthylpyrrolidine-2-one (NMP) a montré un effet antimicrobien contre S. aureus, E. coli et C. albicans de manière dose-dépendante par rapport à la NMP .
Activité anticancéreuse
Les acides 2-[1,3-diphényl-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxyliques contenant une fraction benzènesulfonamide ont présenté une activité anticancéreuse similaire ou meilleure .
Activité anti-inflammatoire
Les dérivés de la pyrrolone ont montré une activité anti-inflammatoire significative .
Activité antidépressive
Il a également été constaté que les dérivés de la pyrrolone présentaient une activité antidépressive .
Mécanisme D'action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This could potentially apply to “1-(2,4-Dichlorophenyl)pyrrolidin-3-amine”, but without specific studies, it’s hard to say for certain.
Analyse Biochimique
Biochemical Properties
1-(2,4-Dichlorophenyl)pyrrolidin-3-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with selective androgen receptor modulators (SARMs) and other receptor proteins, influencing their activity and binding affinity . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the target biomolecule.
Cellular Effects
The effects of 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, it has been shown to impact the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux through these pathways. Additionally, it can affect the expression of genes related to cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction . The compound’s binding to target proteins often involves the formation of stable complexes, which can lead to changes in the protein’s conformation and activity. These interactions can result in the modulation of downstream signaling pathways and alterations in gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm. Toxicity studies have highlighted the importance of careful dosage optimization to minimize adverse effects.
Metabolic Pathways
1-(2,4-Dichlorophenyl)pyrrolidin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism. Enzymes such as cytochrome P450s may play a role in the biotransformation of the compound, leading to the formation of metabolites with different biological activities.
Transport and Distribution
Within cells and tissues, 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and efficacy. The compound’s distribution is also dependent on its physicochemical properties, such as solubility and membrane permeability.
Subcellular Localization
The subcellular localization of 1-(2,4-Dichlorophenyl)pyrrolidin-3-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with target biomolecules and the resulting biological effects. For example, localization to the nucleus may influence gene expression, while localization to the mitochondria may affect cellular energy metabolism.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-7-1-2-10(9(12)5-7)14-4-3-8(13)6-14/h1-2,5,8H,3-4,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKHNMBLUOWWIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1526328.png)
![tert-butyl N-{[1-(hydroxymethyl)cyclopentyl]methyl}carbamate](/img/structure/B1526329.png)
![5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1526330.png)
![tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1526331.png)
